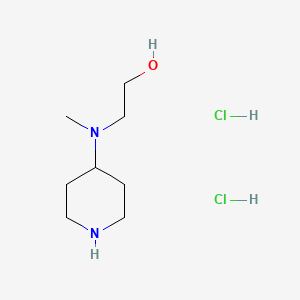

2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(6-7-11)8-2-4-9-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPUINMSKCVTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methyl-piperidin-4-yl-amino)-ethanol Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust methodology for the synthesis and characterization of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride, a valuable piperidine derivative for pharmaceutical research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery. The guide details a proposed synthetic route based on the well-established reductive amination of N-methyl-4-piperidone with 2-aminoethanol, followed by conversion to its dihydrochloride salt. Furthermore, a thorough characterization workflow is presented, outlining the expected spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Safety considerations for the handling of all reactants and products are also discussed to ensure best laboratory practices.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals, owing to their versatile chemical properties and ability to interact with a wide range of biological targets. The compound this compound, with its secondary amine, tertiary amine, and hydroxyl functionalities, represents a key intermediate for the synthesis of more complex bioactive molecules. Its potential applications lie in the development of agents targeting the central nervous system, as well as in the design of novel receptor modulators and enzyme inhibitors. The dihydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for in-vitro biological assays and formulation studies.

This guide, grounded in established chemical principles, offers a detailed, step-by-step approach to the synthesis and characterization of this important chemical entity. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Synthesis of this compound

The synthesis of the target compound is proposed to proceed via a two-step sequence: a direct reductive amination of N-methyl-4-piperidone with 2-aminoethanol to form the free base, followed by the conversion of the free base to its dihydrochloride salt.

Step 1: Reductive Amination to 2-(Methyl-piperidin-4-yl-amino)-ethanol (Free Base)

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol, N-methyl-4-piperidone is reacted with 2-aminoethanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for imines over ketones, which minimizes the formation of the corresponding alcohol from the starting piperidone.

Experimental Protocol:

Materials:

-

N-Methyl-4-piperidone (C₆H₁₁NO, MW: 113.16 g/mol )

-

2-Aminoethanol (C₂H₇NO, MW: 61.08 g/mol )

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution in diethyl ether or dioxane

Procedure:

-

To a stirred solution of N-methyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-aminoethanol (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-(Methyl-piperidin-4-yl-amino)-ethanol free base as an oil.

Step 2: Formation of this compound

The conversion of the free base to its dihydrochloride salt is essential for improving its stability, crystallinity, and solubility in polar solvents. This is achieved by treating the free base with a solution of hydrochloric acid in an organic solvent.

Experimental Protocol:

-

Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent such as methanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (2.2 eq) dropwise with stirring.

-

A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials or byproducts.

-

Dry the resulting white solid under vacuum to obtain this compound.

Visualization of the Synthetic Workflow:

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are essential. The expected chemical shifts are influenced by the protonation of the two nitrogen atoms in the dihydrochloride salt.

| Technique | Expected Observations |

| ¹H NMR | - Signals for the piperidine ring protons, likely appearing as broad multiplets in the region of 1.5-3.5 ppm. - A singlet for the N-methyl group on the piperidine ring, expected around 2.3-2.8 ppm. - Signals for the ethanol moiety protons, with the methylene group adjacent to the oxygen appearing more downfield (around 3.6-4.0 ppm) than the methylene group adjacent to the nitrogen (around 2.8-3.2 ppm). - A singlet for the N-methyl group on the ethanolamine side chain, expected around 2.5-3.0 ppm. - Broad signals for the N-H and O-H protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Signals for the piperidine ring carbons, typically in the range of 25-60 ppm. - A signal for the N-methyl carbon on the piperidine ring around 40-45 ppm. - Signals for the ethanol moiety carbons, with the carbon attached to the oxygen appearing more downfield (around 55-65 ppm) than the carbon attached to the nitrogen (around 45-55 ppm). - A signal for the N-methyl carbon on the ethanolamine side chain around 35-40 ppm. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3200-3600 | Broad |

| N-H stretch (ammonium salts) | 2200-3000 | Broad, multiple bands |

| C-H stretch (alkane) | 2850-3000 | Strong, sharp |

| C-O stretch (alcohol) | 1050-1150 | Strong |

| C-N stretch (amine) | 1000-1250 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electrospray Ionization (ESI) is a suitable technique.

-

Expected Molecular Ion: The analysis of the free base would show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule (C₈H₁₈N₂O + H⁺).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethanol side chain or cleavage of the piperidine ring.

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

N-Methyl-4-piperidone: Flammable liquid and vapor. [1][2][3]Causes severe skin burns and eye damage. [1]May cause respiratory irritation. [2]* 2-Aminoethanol: Harmful if swallowed, in contact with skin, or if inhaled. [4][5]Causes severe skin burns and eye damage. [4][5][6]May cause an allergic skin reaction. [4]* Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes severe skin burns and eye damage.

-

1,2-Dichloroethane: Highly flammable liquid and vapor. Suspected of causing cancer. Causes skin irritation and serious eye irritation. May cause respiratory irritation. May cause drowsiness or dizziness.

-

Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves, clothing, and eye/face protection. [2][6][7]* Use in a well-ventilated area, preferably in a chemical fume hood. [6][8]* Keep away from heat, sparks, and open flames. [2][5][6][8] Handling and Storage:

-

Handle and open containers with care. [6]* Store in a cool, dry, and well-ventilated place in tightly closed containers. [2][6][8]

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The described reductive amination strategy offers a reliable and scalable method for obtaining the target compound. The outlined characterization techniques provide a robust workflow for confirming the structure and purity of the final product. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize and characterize this valuable intermediate for its further application in medicinal chemistry and drug discovery programs.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]

-

Valudor Products. (2025, July 11). Safety Data Sheet: 2-aminoethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1-Methyl-4-(methylamino)piperidine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 41838-46-4 | Product Name : 4-Amino-1-methylpiperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl(2-(piperidin-1-yl)ethyl)amine. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem - NIH. (n.d.). N-Benzyl-N-methylethanolamine. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride. Designed for professionals in the fields of pharmaceutical research and organic synthesis, this document synthesizes available data to offer practical insights into the utility of this compound as a valuable building block in medicinal chemistry.

Introduction: A Versatile Piperidine Scaffold

This compound belongs to the class of piperidine derivatives, a cornerstone in modern drug discovery. The piperidine moiety is a prevalent structural motif in a multitude of approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for engaging with a wide array of biological targets. The subject compound is a bifunctional molecule, featuring a secondary amine and a primary alcohol, which provides multiple points for chemical modification. Its dihydrochloride salt form generally enhances aqueous solubility and stability, rendering it amenable to a variety of experimental conditions.[1]

While specific literature on this compound is not abundant, its structural similarity to other N-alkylated 4-amino-piperidine derivatives suggests its primary role as a key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] These are often developed to target the central nervous system, with potential applications in treating neurological disorders.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The available data for this compound and its free base form are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [2] |

| Molecular Weight | 231.16 g/mol | [2] |

| Physical Form | Solid | |

| CAS Number | 109539-77-5 | - |

| MDL Number | MFCD09864394 | [2] |

Properties of the Free Base (2-(Methyl(piperidin-4-yl)amino)ethan-1-ol):

| Property | Value | Source |

| IUPAC Name | 2-[methyl(piperidin-4-yl)amino]ethanol | [3] |

| Molecular Formula | C₈H₁₈N₂O | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| SMILES | CN(CCO)C1CCNCC1 | [3] |

| InChIKey | JLIYHWHUFAHROT-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Conceptual Synthetic Pathway

Caption: Conceptual synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reductive Amination: To a solution of 1-Boc-4-piperidone in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add methylamine (as a solution in a compatible solvent or as a salt with subsequent basification). The reaction mixture is stirred, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(methylamino)piperidine.

-

Alkylation: The crude product from the previous step is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A base such as potassium carbonate or triethylamine is added, followed by the addition of 2-bromoethanol. The reaction mixture is heated to facilitate the N-alkylation.

-

Purification: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

-

Deprotection and Salt Formation: The purified Boc-protected intermediate is dissolved in a solvent like 1,4-dioxane or diethyl ether. A solution of hydrogen chloride in the same solvent is added, leading to the removal of the Boc protecting group and the precipitation of the dihydrochloride salt. The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the methyl group, the piperidine ring protons, and the ethanol fragment.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H and N-H stretches.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound.

Applications in Drug Discovery and Development

As a chemical intermediate, this compound is a valuable starting material for the synthesis of a diverse range of potential therapeutic agents. The structural features of this compound make it particularly suitable for the development of molecules targeting the central nervous system.[1]

Potential Therapeutic Areas:

-

Neurological Disorders: The piperidine core is a common feature in molecules designed to interact with neurotransmitter receptors and transporters.[1][4] This makes the title compound a candidate for the synthesis of novel agents for conditions such as Parkinson's disease, schizophrenia, and depression.[1]

-

Analgesia and Anti-inflammatory Agents: Modifications of the secondary amine and hydroxyl group can lead to compounds with potential analgesic or anti-inflammatory properties.[1]

-

Kinase Inhibitors: The scaffold can be elaborated to generate inhibitors of various protein kinases, which are targets in oncology and autoimmune diseases.[4]

Caption: Potential applications stemming from the core scaffold.

Safety and Handling

Based on the GHS hazard information for the free base, 2-(Methyl-piperidin-4-yl-amino)-ethanol is considered hazardous.[3] Appropriate safety precautions must be taken when handling this compound and its dihydrochloride salt.

GHS Hazard Statements for the Free Base:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye damage.[3]

-

May cause respiratory irritation.[3]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its versatile structure, featuring multiple points for chemical modification, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. While detailed experimental data for this specific compound is limited, its close relation to other well-studied piperidine derivatives provides a strong foundation for its exploration in medicinal chemistry programs. Researchers and scientists are encouraged to employ standard synthetic and analytical methodologies, coupled with stringent safety protocols, to fully harness the potential of this promising building block.

References

-

MySkinRecipes. (n.d.). 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride. Retrieved from [Link]

-

Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Aminopentyl(ethyl)amino)ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

U.S. Food and Drug Administration. (n.d.). Ethanol Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride [myskinrecipes.com]

- 2. 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol | C8H18N2O | CID 28064309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol|CAS 21168-72-9 [benchchem.com]

An In-depth Technical Guide to CAS Number 864655-27-6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Niche Chemical Entity

In the vast expanse of chemical compounds utilized in research and development, many entities exist as building blocks, intermediates, or screening compounds with limited publicly documented biological or application data. CAS Number 864655-27-6, identified as 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride , falls into this category. This guide serves as a comprehensive repository of the available technical information for this compound. While extensive biological data and established use-cases are not present in the public scientific literature, this document will provide a thorough analysis of its chemical properties and situate it within the broader context of piperidine-containing molecules in medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

The compound associated with CAS Number 864655-27-6 is the dihydrochloride salt of 2-(Methyl(piperidin-4-yl)amino)ethanol. The presence of the dihydrochloride salt form suggests it is prepared as a stable, water-soluble solid for ease of handling and formulation in research settings.

| Property | Value | Source |

| CAS Number | 864655-27-6 | [1] |

| Chemical Name | 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride | [1] |

| Molecular Formula | C₈H₂₀Cl₂N₂O | [1] |

| Molecular Weight | 231.16 g/mol | [1] |

| IUPAC Name | 2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | N/A |

| Synonyms | 2-[methyl(4-piperidinyl)amino]ethanol dihydrochloride | N/A |

| Appearance | Solid (presumed) | [1] |

| InChI Key | DGPUINMSKCVTOA-UHFFFAOYSA-N | [1] |

| SMILES | OCCN(C)C1CCNCC1.[H]Cl.[H]Cl | [1] |

The base molecule, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol (CAS 864710-80-5), possesses the following computed properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂O | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

| Topological Polar Surface Area | 35.5 Ų | [2] |

| LogP (calculated) | -0.3 | [2] |

Section 2: Synthesis and Chemical Context

General Synthesis of Piperidine Derivatives

While a specific, documented synthesis for 2-(Methyl(piperidin-4-yl)amino)ethanol could not be found in the reviewed literature, the synthesis of piperidine-4-one derivatives, which are common precursors, is well-established. The Mannich condensation reaction is a frequently employed method for the creation of the piperidine ring structure. This reaction typically involves an aldehyde, a ketone, and an amine.[3] Further functionalization of the piperidine ring can be achieved through various organic chemistry reactions to yield a diverse array of substituted piperidines.

Potential Synthetic Route

A plausible, though not explicitly documented, synthetic pathway for 2-(Methyl(piperidin-4-yl)amino)ethanol could involve the following conceptual steps:

Figure 1. A conceptual synthetic workflow for 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride.

Section 3: Biological and Pharmacological Context (Inferred)

Direct biological activity, mechanism of action, or therapeutic applications for CAS 864655-27-6 are not reported in the available scientific literature. However, the piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.

Piperidine Derivatives in Drug Discovery

The piperidine ring is a versatile scaffold due to its ability to be readily functionalized, allowing for the precise orientation of substituents in three-dimensional space to interact with biological targets. Derivatives of piperidine have demonstrated a wide range of biological activities, including:

-

Antifungal Properties: Certain piperidine-containing molecules, such as fenpropidin, are established antimycotics.[4] Research into hybrid molecules incorporating piperidine and other heterocyclic systems continues to be an active area of investigation for novel antifungal agents.[4]

-

Sigma-1 (σ1) Receptor Ligands: The piperidine scaffold is a key feature in many ligands for the σ1 receptor, an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.[5] Modulation of the σ1 receptor can influence cellular signaling and has been explored for therapeutic potential in areas such as neuroprotection and cancer.

-

Antiproliferative Activity: As an extension of their activity as σ1 receptor ligands, some aminoethyl-substituted piperidine derivatives have been investigated for their antiproliferative properties in cancer cell lines.[5]

Given the structural motifs present in 2-(Methyl(piperidin-4-yl)amino)ethanol, it is plausible that this compound could be used as a building block or a screening compound in research programs targeting GPCRs, ion channels, or other enzyme systems where the piperidine moiety is known to be a key pharmacophore.

Section 4: Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the base compound, 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol, is associated with the following hazard statements:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage[2]

-

H335: May cause respiratory irritation[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Section 5: Conclusion and Future Directions

CAS number 864655-27-6, 2-(Methyl(piperidin-4-yl)amino)ethanol dihydrochloride, is a chemical entity primarily available through chemical suppliers for research purposes. While its specific biological activities and applications are not documented in the public domain, its structure, featuring a substituted piperidine ring, places it within a class of compounds of significant interest to medicinal chemists. The piperidine scaffold is a cornerstone in the design of molecules with diverse therapeutic effects.

For researchers and drug development professionals, this compound represents an opportunity for exploration. It can serve as a starting point for the synthesis of more complex molecules or be included in screening libraries to probe its potential interactions with a wide array of biological targets. Further investigation is required to elucidate any specific pharmacological profile of this compound.

References

-

Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. Available from: [Link]

-

2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. PubChem. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Available from: [Link]

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. Available from: [Link]

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol | C8H18N2O | CID 28064309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperidine Ethanol Scaffold - A Cornerstone of Modern Pharmacology

An In-depth Technical Guide to the Mechanism of Action of Piperidine Ethanol Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] When functionalized with an ethanol group, forming the 2-piperidine ethanol scaffold, it becomes an exceptionally versatile building block for drug design.[3] This core structure combines a basic nitrogen atom, which is often protonated at physiological pH, with a flexible hydroxyethyl side chain, providing ideal anchor points for molecular interactions with diverse biological targets.

This guide, intended for researchers and drug development professionals, delves into the core mechanisms of action that underpin the therapeutic efficacy of piperidine ethanol derivatives. We will move beyond a simple cataloging of activities to explore the molecular causality, structure-activity relationships (SAR), and the experimental methodologies used to validate these mechanisms. The pharmacological spectrum of these compounds is remarkably broad, encompassing treatments for neurodegenerative diseases, allergic reactions, central nervous system disorders, and more.[4] Our exploration will focus on the most prominent and well-characterized of these mechanisms.

Part 1: Cholinesterase Inhibition - Combating Neurodegeneration

A primary mechanism of action for a significant class of piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] This mechanism is the foundation of the cholinergic hypothesis for Alzheimer's disease, which posits that a decline in acetylcholine levels contributes to cognitive deficits.[5] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Molecular Interactions at the Active Site

The canonical example of a piperidine-based AChE inhibitor is Donepezil.[1][6] Its mechanism relies on a dual-binding site interaction with the enzyme. The protonated tertiary nitrogen of the piperidine ring forms a crucial cation-π interaction with the aromatic indole ring of a tryptophan residue (Trp84) in the catalytic anionic site (CAS) of AChE.[5] The rest of the molecule extends through a narrow gorge to interact with the peripheral anionic site (PAS), effectively blocking the entrance and preventing the substrate (acetylcholine) from accessing the catalytic machinery.

Caption: Dual-site binding of a piperidine derivative to AChE.

Structure-Activity Relationship (SAR)

The efficacy of these inhibitors is highly dependent on their specific chemical structure. SAR studies have revealed several key principles:

-

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for the interaction with the anionic site. N-alkylation (e.g., N-benzyl group) often enhances potency.[7]

-

Linker Length: The length and flexibility of the chain connecting the piperidine ring to other parts of the molecule are crucial for optimal positioning within the AChE gorge.

-

Peripheral Site Moiety: Bulky, aromatic groups at the other end of the molecule (like the indanone moiety in Donepezil) are essential for strong interactions with the PAS, contributing significantly to the inhibitory potency.[6]

| Compound Derivative | Target | IC50 (nM) | Selectivity (AChE/BuChE) |

| Donepezil (E2020) | AChE | 5.7 | ~1250x |

| Compound 21 | AChE | 0.56 | ~18,000x |

| Reference Compounds | |||

| Physostigmine | AChE | - | Low |

| Tacrine | AChE | - | Low |

| Data synthesized from references[6][7]. This table illustrates the high potency and selectivity achievable with piperidine-based AChE inhibitors. |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is a trustworthy and standard procedure for quantifying AChE activity and inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate), measurable at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 8.0).

-

Dissolve AChE (from electric eel or human recombinant) in the buffer to a working concentration (e.g., 0.1 U/mL).

-

Prepare a 10 mM solution of DTNB in the buffer.

-

Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATChI), in the buffer.

-

Prepare stock solutions of the piperidine ethanol test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of the DTNB solution.

-

10 µL of the test compound solution (or vehicle for control).

-

-

Add 10 µL of the AChE enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the ATChI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the Ellman's assay.

Part 2: Modulation of Histamine Receptors

The piperidine scaffold is a classic pharmacophore for ligands of G protein-coupled histamine receptors, particularly the H1 and H3 subtypes.[8][9] Derivatives can act as inverse agonists or antagonists, forming the basis for many widely used antihistamine medications.

Mechanism of H1 Receptor Antagonism

First-generation antihistamines often feature a piperidine ring. They act as inverse agonists at the H1 receptor, stabilizing its inactive conformation. This prevents the binding of histamine and subsequent activation of the Gq/11 signaling cascade, which would otherwise lead to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), increased intracellular calcium, and the downstream effects of an allergic response (e.g., vasodilation, increased vascular permeability).

Caption: Signaling pathway of H1 receptor antagonism.

SAR and Dual-Target Ligands

The piperidine ring is often the crucial basic element in the common pharmacophore for histamine receptor antagonists.[10] Subtle modifications can dramatically alter receptor subtype selectivity. For instance, appropriate conformational restriction by the piperidine spacer moiety favors specific binding to the human histamine H3 receptor.[11] Interestingly, the piperidine moiety has also been identified as a key structural element for designing dual-target ligands that act on both histamine H3 and sigma-1 (σ1) receptors, which may offer novel therapeutic approaches for neuropathic pain.[10][12] In these dual-target ligands, replacing the piperidine with a piperazine ring often drastically reduces affinity for the σ1 receptor while maintaining H3 receptor affinity, highlighting the piperidine's specific role.[12]

Part 3: Inhibition of Monoamine Transporters

Certain piperidine ethanol derivatives, most notably methylphenidate, function as central nervous system (CNS) stimulants.[13][14] Their primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).

By binding to and blocking these transporters, methylphenidate prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[14] This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling. This amplified signaling in the prefrontal cortex is believed to improve attention, alertness, and cognitive control, which are the therapeutic underpinnings of its use in Attention-Deficit/Hyperactivity Disorder (ADHD).[14]

Part 4: Methodologies for Mechanistic Elucidation

Validating the mechanism of action of a novel piperidine ethanol derivative requires a suite of robust experimental techniques. Beyond the enzyme kinetics assay previously described, receptor binding assays are fundamental.

Experimental Protocol: Radioligand Receptor Binding Assay

This technique is the gold standard for determining the affinity of a compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., ³H-pyrilamine for H1 receptors) for binding to a receptor preparation.

General Workflow:

-

Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., guinea pig brain for σ1 receptors).[15]

-

Competition Binding: In a series of tubes or a 96-well plate, combine:

-

The receptor preparation.

-

A fixed, low concentration of the radiolabeled ligand.

-

Varying concentrations of the unlabeled test compound.

-

-

Incubation: Allow the mixture to incubate at a specific temperature for a set time to reach binding equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter. The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound. Data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition binding curve is generated, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibitory constant), a true measure of affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

Conclusion and Future Directions

The piperidine ethanol framework is a privileged scaffold in pharmacology due to its ability to interact with a wide range of biological targets through several distinct mechanisms of action. The primary modes of action—cholinesterase inhibition, histamine receptor modulation, and monoamine transporter blockade—have led to landmark drugs for Alzheimer's disease, allergies, and ADHD. The inherent structural and chemical versatility of this scaffold ensures its continued relevance. Future research will likely focus on leveraging detailed SAR insights to develop derivatives with enhanced selectivity for receptor subtypes, novel dual-target or multi-target ligands for complex diseases like neuropathic pain, and compounds with optimized pharmacokinetic profiles to improve efficacy and reduce side effects.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Viegas, C. Jr., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4184-4190. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. IJPSI, 5(5), 40-42. [Link]

-

Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(9), 2929-2932. [Link]

-

Gumieniczek, A., & Przybylski, P. (2007). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 64(4), 331-338. [Link]

-

Gumieniczek, A., & Przybylski, P. (2007). A structure-activity relationship study of compounds with antihistamine activity. PubMed. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

-

Mohammadi-Farani, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(1), 59-72. [Link]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

Giacobini, E. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

-

Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(21), 13398. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Satała, G., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Pharmaceutics, 15(3), 999. [Link]

-

Ögren, S. O., & Köhler, C. (1976). Piperidine: effects on locomotor activity and brain monoamine turnover. Psychopharmacology, 50(3), 301-304. [Link]

-

Cardillo, G., et al. (2019). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 24(19), 3568. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(12), 1229-1241. [Link]

-

Wikipedia. (n.d.). Methylphenidate. Wikipedia. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. ijpsi.org [ijpsi.org]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperidine - Wikipedia [en.wikipedia.org]

- 14. Methylphenidate - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol: Design, Synthesis, and Biological Evaluation

Abstract

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the structural analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol, a representative member of this chemical class. We delve into the rational design of these analogs, provide detailed synthetic methodologies, and outline robust protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the central nervous system and other disease areas. We emphasize the causality behind experimental choices and provide a framework for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Introduction: The Versatility of the 4-Aminopiperidine Core

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The 4-aminopiperidine substructure, in particular, offers a rich platform for chemical modification at both the piperidine nitrogen (N1) and the 4-amino group, allowing for the fine-tuning of physicochemical and pharmacological properties.

The parent compound of this guide, 2-(Methyl-piperidin-4-yl-amino)-ethanol, serves as a key building block and a starting point for exploring diverse chemical space. Its analogs have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, pain management, and oncology, primarily through their interaction with targets such as sigma receptors and ion channels. This guide will provide the foundational knowledge and practical methodologies required to systematically explore the therapeutic potential of this compound class.

Design and Synthesis of Structural Analogs

The synthetic accessibility of 4-aminopiperidine derivatives allows for the creation of extensive compound libraries to probe structure-activity relationships. A common and efficient strategy for the synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol and its analogs is through the reductive amination of an N-substituted 4-piperidone.

General Synthetic Strategy: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of an amine with a ketone, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for this transformation.

A general workflow for the synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol analogs is depicted below:

Caption: General workflow for the synthesis of the core molecule.

Detailed Experimental Protocol: Synthesis of 2-(Methyl-piperidin-4-yl-amino)-ethanol

This protocol provides a step-by-step method for the synthesis of the title compound.

Materials:

-

N-Methyl-4-piperidone

-

Ethanolamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/methanol/triethylamine (eluent system)

Procedure:

-

To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous DCM, add ethanolamine (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/methanol/triethylamine) to afford the pure 2-(Methyl-piperidin-4-yl-amino)-ethanol.

Design of Analogs: Exploring Chemical Diversity

The 4-aminopiperidine scaffold offers multiple points for modification to explore the SAR.

| Modification Site | Rationale for Modification | Examples of Substituents |

| Piperidine Nitrogen (N1) | Modulate basicity, lipophilicity, and potential interactions with the target protein. Small, lipophilic substituents are often favorable for sigma-1 receptor affinity. | H, Ethyl, Propyl, Benzyl, Phenethyl |

| 4-Amino Nitrogen | Alter hydrogen bonding capacity and steric bulk. | H, Alkyl chains of varying length |

| Ethanol Side Chain | Modify polarity, hydrogen bonding, and chain length. | Methoxyethyl, Propanol, Ether linkages |

Biological Evaluation: Uncovering Therapeutic Potential

The structural analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol have been investigated for their activity at several important biological targets, primarily the sigma-1 (σ1) receptor and N-type calcium channels. Furthermore, their potential as anticancer agents is often assessed through cytotoxicity assays.

Sigma-1 (σ1) Receptor Binding Assays

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various neurological and psychiatric disorders. Radioligand binding assays are the gold standard for determining the affinity of compounds for the σ1 receptor.

3.1.1. Principle

These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a membrane preparation (typically from guinea pig liver or cells expressing the receptor). The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

3.1.2. Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

-

Guinea pig liver membrane preparation (source of σ1 receptors)

-

-pentazocine (radioligand)

-

Test compounds (analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol)

-

Haloperidol (for defining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the binding buffer, membrane preparation, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

-

Add the -pentazocine to all wells at a concentration near its Kd.

-

Incubate the plates at 37°C for 120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 and Ki values using non-linear regression analysis.

N-Type Calcium Channel Inhibition Assays

N-type (Cav2.2) calcium channels are voltage-gated ion channels crucial for neurotransmitter release and are a validated target for the treatment of chronic pain. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is a high-throughput method to assess the inhibitory activity of compounds on these channels.

3.2.1. Principle

Cells expressing N-type calcium channels are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane (e.g., by adding potassium chloride) opens the channels, leading to an influx of calcium and an increase in fluorescence. An antagonist of the channel will inhibit this calcium influx and thus reduce the fluorescence signal.

3.2.2. Experimental Protocol: FLIPR Calcium Assay

Materials:

-

Cell line stably expressing human N-type calcium channels (e.g., HEK293 cells)

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Potassium chloride (depolarizing agent)

-

Test compounds

-

96- or 384-well black-walled, clear-bottom microplates

-

FLIPR instrument

Procedure:

-

Plate the cells in the microplates and allow them to adhere overnight.

-

Prepare the dye loading solution containing the calcium-sensitive dye.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1-2 hours at 37°C to allow for dye loading.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the test compounds to the cells and record a baseline fluorescence.

-

After a short incubation, the instrument will add the potassium chloride solution to depolarize the cells and will simultaneously measure the change in fluorescence.

-

Analyze the data to determine the concentration-dependent inhibition of the calcium influx and calculate the IC50 values for the test compounds.

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for potential anticancer activity.

3.3.1. Principle

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

3.3.2. Experimental Protocol: MTT Assay

Materials:

-

Cancer cell line(s) of interest (e.g., A549 lung carcinoma, PC-3 prostate cancer)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for the test compounds.

Structure-Activity Relationships (SAR) and Mechanism of Action

Systematic modification of the 2-(Methyl-piperidin-4-yl-amino)-ethanol scaffold has revealed key structural features that govern its biological activity.

Insights from Sigma-1 Receptor Ligands

For σ1 receptor affinity, the substitution on the piperidine nitrogen is critical. Generally, small, lipophilic substituents such as a methyl or ethyl group are well-tolerated and can lead to high affinity. Larger or more polar substituents on the piperidine nitrogen tend to decrease affinity, suggesting steric and electronic constraints within the receptor's binding pocket. The piperidine ring itself is a crucial structural element for high affinity at the σ1 receptor.

Caption: Key SAR determinants for sigma-1 receptor affinity.

Upon ligand binding, the σ1 receptor, a chaperone protein at the ER, can translocate and modulate the function of various client proteins, including ion channels and G-protein coupled receptors. This modulation can impact downstream signaling pathways, such as calcium homeostasis and cellular stress responses, which are implicated in neuroprotection and cancer cell survival.

Caption: Simplified sigma-1 receptor signaling pathway.

Insights from N-Type Calcium Channel Blockers

The SAR for N-type calcium channel blockers is also influenced by the substituents on the 4-aminopiperidine core. The nature of the groups attached to both the piperidine and the 4-amino nitrogens can significantly affect potency and selectivity over other calcium channel subtypes (e.g., L-type). Blockade of N-type calcium channels at presynaptic terminals inhibits the influx of calcium that is necessary for the release of neurotransmitters involved in pain signaling, such as glutamate and substance P. This mechanism underlies the analgesic effects of N-type calcium channel blockers.

Conclusion and Future Directions

The structural analogs of 2-(Methyl-piperidin-4-yl-amino)-ethanol represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of the 4-aminopiperidine scaffold, coupled with a growing understanding of its SAR for key biological targets, provides a clear path for the development of potent and selective modulators of disease-related pathways. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these analogs to enhance their drug-like characteristics, as well as exploring their potential in a wider range of therapeutic indications. The detailed methodologies and scientific rationale presented in this guide offer a solid foundation for these endeavors.

References

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

-

Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Request PDF - ResearchGate. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

-

The sigma-1 receptor: roles in neuronal plasticity and disease. PMC - PubMed Central. Available at: [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available at: [Link]

-

Biochemistry, Calcium Channels. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]

-

2DQSAR of novel 1,4-dihydropyridine derivative blocking n-type - calcium channels. JOCPR. Available at: [Link]

-

Neuronal N-type calcium channel blockers: A series of 4-piperidinylaniline analogs with analgesic activity. Request PDF - ResearchGate. Available at: [Link]

-

How Does a FLIPR Calcium Assay Work?. United Relay. Available at: [Link]

-

Protein structure of the sigma-1 receptor. Download Scientific Diagram - ResearchGate. Available at: [Link]

-

N-type calcium channel. Wikipedia. Available at: [Link]

-

FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. Available at: [Link]

- Molecular functions of the sigma-1 receptor. The sigma-1 receptor possesses two transmembrane domains and mainly localize at the ER membrane. Sigma-1 receptors are clustered at the mitochondria-associated ER membrane (MAM) and ER membranes juxtaposing postsynaptic density of speci fi c types of neurons. The ER lumenal domain of the sigma-1 receptor exerts chaperone activities

N-Methyl Piperidine Derivatives: A Technical Guide to Unlocking Therapeutic Potential

This guide provides an in-depth exploration of N-methyl piperidine derivatives, a cornerstone of modern medicinal chemistry. We will dissect the core chemical principles, synthesis strategies, and diverse therapeutic applications of this privileged scaffold. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal reasoning behind experimental design and the pathways to validated, trustworthy results.

Introduction: The Privileged Nature of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued structural motif in drug discovery.[1][2] Its prevalence is not accidental; the piperidine scaffold offers a unique combination of chemical stability, conformational flexibility, and tunable physicochemical properties that make it an ideal building block for engaging with complex biological targets.[2][3]

When the piperidine nitrogen is methylated, forming the N-methyl piperidine moiety, its characteristics are further refined. The methyl group, being an electron-donating substituent, increases the basicity of the nitrogen atom compared to its parent piperidine. This enhanced basicity can significantly influence reactivity, solubility, and, most importantly, the ability to form critical ionic interactions within biological receptor sites. From antidepressants to analgesics, the N-methyl piperidine core serves as a versatile and indispensable starting point for synthesizing a vast array of pharmaceutical agents.[4] This guide will illuminate the journey from this fundamental chemical structure to its potent therapeutic applications.

Chapter 1: The Chemical Foundation and Synthetic Strategy

A thorough understanding of the N-methyl piperidine scaffold's chemical properties and synthesis is paramount to harnessing its full potential. This chapter details the key physicochemical characteristics and outlines a foundational synthetic protocol.

Core Physicochemical & Stereochemical Properties

The therapeutic success of N-methyl piperidine derivatives is intrinsically linked to their three-dimensional structure and chemical nature.

-

Basicity and pKa: The N-methyl group enhances the electron density on the nitrogen, making N-methyl piperidine a stronger base than unsubstituted piperidine. This property is critical for its function, as the nitrogen is often protonated at physiological pH, allowing it to form key ionic bonds with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.

-

Conformational Flexibility: The piperidine ring primarily exists in a stable chair conformation. Substituents on the ring can adopt either axial or equatorial positions, and the interplay between these conformations can dictate binding affinity and biological activity.

-

Stereochemistry: The introduction of substituents on the piperidine ring often creates chiral centers. The specific stereoisomeric form (R or S) of a derivative can dramatically impact its interaction with biological targets, influencing potency, selectivity, and safety profiles. The careful control of stereochemistry during synthesis is a critical aspect of modern drug design involving this scaffold.[5][6]

Foundational Synthetic Routes: N-Alkylation and Quaternization

One of the most direct methods for synthesizing therapeutically relevant N-methyl piperidine derivatives is through the quaternization of the nitrogen atom. This process not only modifies the electronic properties of the molecule but also allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[4] A common approach involves the reaction of N-methyl piperidine with substituted phenacyl halides.[4]

Below is a generalized workflow for this synthetic approach.

Caption: General workflow for synthesizing quaternary N-methyl piperidine derivatives.

Experimental Protocol: Synthesis of Quaternary N-Methyl Piperidine Derivatives

This protocol is a self-validating system for producing novel analgesic candidates, based on methodologies described in the literature.[4] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a quaternary ammonium salt of N-methyl piperidine for subsequent pharmacological screening.

Materials:

-

N-methyl piperidine

-

Substituted phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one)

-

Anhydrous acetone (solvent)

-

Diethyl ether (for washing)

-

Glassware: Round-bottom flask, magnetic stirrer, condenser, Buchner funnel

Step-by-Step Methodology:

-

Reagent Preparation (Causality: Purity & Stoichiometry):

-

Ensure N-methyl piperidine is freshly distilled to remove any impurities that could lead to side reactions.

-

Accurately weigh equimolar amounts of N-methyl piperidine and the chosen phenacyl halide. Precise stoichiometry is crucial for maximizing yield and minimizing unreacted starting materials.

-

-

Reaction Setup (Causality: Controlled Environment):

-

In a dry round-bottom flask, dissolve the phenacyl halide in anhydrous acetone. The use of an anhydrous solvent prevents unwanted hydrolysis of the halide.

-

Add the equimolar amount of N-methyl piperidine to the solution dropwise while stirring continuously. A controlled addition prevents localized heating and potential side reactions.

-

-

Reaction Execution (Causality: Product Formation):

-

Stir the reaction mixture at room temperature. The quaternization reaction typically results in the formation of a solid precipitate as the ionic product is less soluble in the non-polar solvent than the reactants.

-

Monitor the reaction for 2-4 hours, or until precipitation appears complete. The formation of the solid is a visual indicator of successful product formation.

-

-

Product Isolation (Causality: Separation):

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter with a small amount of cold diethyl ether. This step removes any residual, non-ionic starting materials and solvent without dissolving the desired ionic product.

-

-

Purification and Validation (Causality: Purity & Identity Confirmation):

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether). This step removes impurities incorporated during precipitation, yielding a product of high purity.

-

Dry the purified crystals under vacuum.

-

Confirm the structure of the final compound using spectroscopic methods:

-

¹H NMR & ¹³C NMR: To verify the covalent structure and confirm the presence of all expected protons and carbons.

-

FTIR: To identify key functional groups (e.g., carbonyl group from the phenacyl moiety).

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

-

Chapter 2: Therapeutic Applications in Neurodegenerative Disorders

The ability of N-methyl piperidine derivatives to cross the blood-brain barrier makes them exceptionally valuable for treating central nervous system (CNS) disorders.[7] Their scaffolds have been instrumental in developing therapies for Alzheimer's and Parkinson's disease.

Alzheimer's Disease: A Focus on Cholinesterase Inhibition

A primary strategy in symptomatic Alzheimer's treatment is to increase levels of the neurotransmitter acetylcholine (ACh) in the brain. This is achieved by inhibiting the enzyme acetylcholinesterase (AChE).[8] The drug Donepezil, a cornerstone of Alzheimer's therapy, is a potent and selective AChE inhibitor built upon a 1-benzyl-4-substituted-piperidine core.[9][10]

Mechanism of Action: Donepezil and related derivatives utilize the protonated piperidine nitrogen to form an ionic bond with the anionic site of the AChE enzyme. The rest of the molecule forms further interactions (e.g., π-π stacking from the benzyl group) with the enzyme's active site, effectively blocking the entry of acetylcholine and preventing its hydrolysis.[10]

Caption: Inhibition of Acetylcholinesterase (AChE) by N-methyl piperidine derivatives.

Structure-Activity Relationship (SAR) Insights: Research has shown that the 1-benzylpiperidine moiety is critical for high-affinity binding.[10] Further modifications, such as the inclusion of a 5,6-dimethoxy-1-oxoindan group, led to the development of Donepezil (E2020), which exhibits an IC50 value of 5.7 nM and a 1250-fold greater selectivity for AChE over the related enzyme butyrylcholinesterase.[10]

Parkinson's Disease: Multi-Target Neuroprotection

While Alzheimer's therapy often focuses on a single target, strategies for Parkinson's disease are increasingly aimed at multi-target neuroprotection. Piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated significant protective effects on dopaminergic neurons in preclinical models of Parkinson's.[11]

Mechanism of Action: Piperine's neuroprotective effects are not from a single action but a combination of:

-

Antioxidant Activity: Reducing oxidative stress, a key factor in neuronal cell death.

-

Anti-inflammatory Effects: Decreasing the activation of microglia and the expression of inflammatory cytokines.

-

Anti-apoptotic Properties: Regulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2 to prevent programmed cell death.[11]

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of a novel N-methyl piperidine derivative to protect neuronal cells from toxin-induced cell death.

Cell Line: SH-SY5Y (human neuroblastoma cell line), a common model for neurodegenerative disease research. Toxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinsonism.

Step-by-Step Methodology:

-

Cell Culture (Causality: Healthy Baseline):

-

Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.

-

Seed the cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight. This ensures a uniform and healthy cell population for the experiment.

-

-

Compound Treatment (Causality: Pre-protection):

-